molecular formula C17H13ClN2O3S B2837345 (2E,5E)-2-((2-chlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one CAS No. 357170-48-0

(2E,5E)-2-((2-chlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Cat. No.: B2837345
CAS No.: 357170-48-0
M. Wt: 360.81
InChI Key: CEYSJUACBKYCKN-OQLLNIDSSA-N
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Description

This compound belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The (2E,5E)-configuration indicates specific stereochemistry at the imino (C2) and benzylidene (C5) positions. Key structural features include:

  • 2-(2-Chlorophenyl)imino group: Introduces electron-withdrawing effects and steric bulk due to the ortho-chloro substitution .
  • 4-Hydroxy-3-methoxybenzylidene moiety: Provides electron-donating groups (hydroxyl and methoxy) that enhance resonance stabilization and influence hydrogen-bonding interactions .

Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. Its synthesis likely follows a Knoevenagel condensation between a thiazolidin-4-one precursor and a substituted benzaldehyde, similar to methods described for analogs .

Properties

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-23-14-8-10(6-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-2-4-11(12)18/h2-9,21H,1H3,(H,19,20,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYSJUACBKYCKN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5E)-2-((2-chlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one , with the CAS number 357170-48-0 , is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.

Structural Characteristics

The molecular formula of the compound is C17H13ClN2O3SC_{17}H_{13}ClN_{2}O_{3}S, with a molecular weight of 360.8 g/mol . The structure consists of a thiazolidinone core substituted with a chlorophenyl imine and a methoxybenzylidene group, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₃ClN₂O₃S
Molecular Weight360.8 g/mol
CAS Number357170-48-0

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone precursor. Common solvents include ethanol or methanol, and catalysts like acetic acid are often employed to facilitate the reaction under reflux conditions.

Antimicrobial Activity

Research indicates that thiazolidinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinone display broad-spectrum activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory Activity

Thiazolidinone derivatives have been reported to possess anti-inflammatory effects. The compound's structure suggests potential inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. In vitro studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. Compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that these compounds may act through the modulation of signaling pathways such as the PI3K/Akt pathway.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Antioxidants are crucial for mitigating oxidative stress in cells. In vitro assays indicate that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study showed that thiazolidinone derivatives exhibited superior antimicrobial activity compared to traditional antibiotics against multi-drug resistant strains.
  • Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting potential for therapeutic application in oncology.
  • Inflammation Models : Animal models treated with similar thiazolidinones showed reduced inflammation markers following induction of inflammatory responses, indicating potential use in treating inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of this compound is its antimicrobial properties . Studies have demonstrated that thiazolidinones can exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazolidinones have been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential use in developing new antibiotics .

Anticancer Properties

Research indicates that thiazolidinone derivatives can also possess anticancer activity . The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and trigger cell death mechanisms, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects as well. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Thiazolidinones have been shown to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions .

Polymer Development

In the field of materials science, (2E,5E)-2-((2-chlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one can be utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Photocatalytic Applications

The compound's ability to absorb light and facilitate electron transfer processes positions it as a potential photocatalyst . Research is ongoing into its effectiveness in degrading environmental pollutants under UV light exposure. This application could contribute to environmental remediation efforts by breaking down harmful substances in water and air .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazolidinone derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways in human cancer cell lines. The study provided insights into the molecular interactions at play and highlighted the need for further exploration into its efficacy in vivo .

Case Study 3: Polymer Synthesis

Researchers successfully synthesized a series of polymers incorporating thiazolidinone units, demonstrating improved mechanical properties compared to traditional polymers. The study outlined the synthesis process and characterized the resulting materials using various spectroscopic techniques .

Chemical Reactions Analysis

Reactivity with Electrophiles and Nucleophiles

The compound exhibits reactivity at distinct sites:

Imine Functional Group

  • Acid Hydrolysis : The imine bond (C=N) undergoes hydrolysis in acidic media to yield the corresponding amine and carbonyl compounds .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine, altering biological activity .

Benzylidene Moiety

  • Electrophilic Substitution : The 4-hydroxy-3-methoxyphenyl group participates in Friedel-Crafts alkylation and nitration at the ortho/para positions relative to the hydroxyl group .

  • Oxidation : The exocyclic double bond reacts with ozone or KMnO₄ to form diketones or carboxylic acids .

Comparative Reactivity with Analogues

Replacing substituents modulates reactivity:

Modification SiteExample ChangeImpact on ReactivitySource
C2 imineReplacement with thioxo (C=S)Enhanced nucleophilic attack at C2
C5 benzylidene4-Cl instead of 4-OHReduced electrophilic aromatic substitution
Thiazolidinone ringSaturation (C4-C5 single bond)Loss of conjugation-driven stability

Side Reactions and Byproducts

Common side reactions during synthesis include:

  • Tautomerization : Imino ↔ amino tautomers under basic conditions .

  • Dimerization : Radical-mediated coupling at the benzylidene group under oxidative conditions .

  • Isomerization : (E)→(Z) configuration shifts under UV light exposure .

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring
Compound Substituents on Benzylidene Key Properties/Findings Reference
Target Compound 4-hydroxy-3-methoxy Enhanced H-bonding capacity; planar structure stabilizes crystal packing
(5Z)-5-(4-Fluorobenzylidene) analog 4-fluoro Increased lipophilicity; reduced polarity compared to hydroxyl/methoxy groups
(5E)-5-(2-Methoxybenzylidene) analog 2-methoxy Altered dihedral angles between rings due to steric hindrance; reduced solubility
(5Z)-5-(2-Hydroxybenzylidene) analog 2-hydroxy Intramolecular H-bonding forms S(6) motifs; dimerization via intermolecular H-bonds

Key Insights :

  • Electron-donating groups (e.g., hydroxyl, methoxy) improve solubility and intermolecular interactions but may reduce membrane permeability.
  • Halogen substitutions (e.g., fluoro, chloro) enhance metabolic stability and lipophilicity .
Variations in the Imino Group
Compound Imino Group Substituent Impact on Structure/Activity Reference
Target Compound 2-chlorophenyl Ortho-chloro creates steric bulk; may hinder rotation around the C–N bond
2-(4-Methylphenyl)imino analog 4-methylphenyl Methyl group increases hydrophobicity; weaker electron-withdrawing effect
2-(p-Tolylimino) analog 4-methylphenyl Similar to above but with dimethylamino benzylidene; enhanced resonance
2-(Methylimino) analog methyl Simplified structure; reduced steric hindrance but lower thermal stability

Key Insights :

  • Bulky aryl substituents (e.g., 2-chlorophenyl) may limit conformational flexibility but improve target binding specificity.
  • Alkyl imino groups (e.g., methyl) lower melting points and decomposition temperatures .
Core Heterocycle Modifications
Compound Heterocycle Structural/Biological Implications Reference
Target Compound Thiazolidin-4-one Classic scaffold with proven antimicrobial potential
Triazole-thione analog 1,2,4-triazole-5-thione Increased π-stacking capacity; altered H-bonding motifs
Rhodanine derivative 2-thioxo-thiazolidin-4-one Higher thiourea-like reactivity; improved metal chelation

Key Insights :

  • Thioxo analogs (e.g., rhodanine derivatives) exhibit stronger electrophilic character, enhancing interactions with biological nucleophiles .
  • Triazole-thione cores may offer better metabolic stability due to reduced susceptibility to hydrolysis .

Key Insights :

  • Yields for thiazolidinone derivatives vary widely (9–21%), likely due to steric and electronic factors .
  • Ammonium acetate/acetic acid systems are common for facilitating condensation reactions .
Spectroscopic Data
  • Target Compound : NMR data for analogs suggest distinct shifts for the hydroxy (δ ~10–12 ppm) and methoxy (δ ~3.8–4.0 ppm) protons .
  • Fluoro Analog () : ¹H-NMR shows aromatic protons near δ 7.3–7.7 ppm, with fluorine causing deshielding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of this compound?

  • Methodology : Multi-step synthesis involving condensation reactions between thiourea derivatives and substituted aldehydes/ketones under controlled conditions. Key steps include:

  • Formation of the thiazolidinone core via cyclization.
  • Introduction of the 2-chlorophenyl imino and 4-hydroxy-3-methoxybenzylidene groups via Schiff base reactions .
    • Critical Parameters :
  • Temperature (60–80°C for imine formation), solvent choice (e.g., ethanol or DMF for solubility), and catalysts (acetic acid or piperidine for condensation efficiency) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can structural characterization be reliably performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (2E,5E configuration) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₇H₁₂ClN₃O₃S, theoretical MW: 373.03 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of spatial arrangement (if single crystals are obtainable) .

Advanced Research Questions

Q. What computational strategies are recommended to predict bioactivity and target interactions?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina or MOE to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl, polar hydroxy/methoxy) with observed bioactivity .
    • Key Findings : The 4-hydroxy-3-methoxybenzylidene group enhances hydrogen bonding with enzyme active sites, while the 2-chlorophenyl group improves lipophilicity for membrane penetration .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Analysis Framework :

  • Assay Variability : Compare protocols (e.g., MIC values for antimicrobial activity may differ due to bacterial strain specificity) .
  • Solubility Effects : Use co-solvents (e.g., DMSO) to ensure consistent compound dispersion in biological assays .
  • Orthogonal Validation : Confirm results via multiple assays (e.g., MTT for cytotoxicity and flow cytometry for apoptosis) .

Q. What are the challenges in optimizing this compound’s pharmacokinetic profile?

  • Key Issues :

  • Metabolic Stability : The hydroxy group may undergo glucuronidation; consider prodrug strategies (e.g., acetyl protection) .
  • Bioavailability : Low aqueous solubility (predicted logP ~3.5) necessitates formulation with cyclodextrins or nanoparticles .
    • Experimental Design : Use in vitro CYP450 inhibition assays and Caco-2 cell models to assess metabolic and absorption pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,5E)-2-((2-chlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
Reactant of Route 2
(2E,5E)-2-((2-chlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

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